Product packaging for MAGNESIUM OLEATE(Cat. No.:CAS No. 1555-53-9)

MAGNESIUM OLEATE

Cat. No.: B073797
CAS No.: 1555-53-9
M. Wt: 587.2 g/mol
InChI Key: TYYXXEAZZVHRDF-UHFFFAOYSA-L
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Description

Magnesium Oleate is a metal-organic compound formed from magnesium and oleic acid, valued in research for its role as a versatile hydrophobic agent, lubricant, and catalyst precursor. Its mechanism of action is primarily attributed to the long, unsaturated hydrocarbon chain of the oleate anion, which confers excellent water-repellent properties and compatibility with organic matrices. In materials science, it is extensively investigated for synthesizing and stabilizing hydrophobic coatings on surfaces and nanoparticles, enhancing their corrosion resistance and dispersion stability. As a lubricant additive, it reduces friction and wear in polymeric and metallic systems under various conditions. Furthermore, this compound serves as a key precursor in the synthesis of other magnesium-based compounds and catalysts, where it acts as a templating or gelling agent. This reagent is provided strictly For Research Use Only, supporting advancements in nanotechnology, polymer science, and industrial chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66MgO4 B073797 MAGNESIUM OLEATE CAS No. 1555-53-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYXXEAZZVHRDF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061772
Record name 9-Octadecenoic acid (9Z)-, magnesium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555-53-9
Record name 9-Octadecenoic acid (9Z)-, magnesium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms of Magnesium Oleate

Direct Synthesis Approaches

Direct synthesis methods involve the direct reaction of a magnesium-containing base with oleic acid. These are typically acid-base neutralization reactions.

Reaction of Magnesium Hydroxide (B78521) with Oleic Acid

One of the fundamental methods for preparing magnesium oleate (B1233923) is through the neutralization reaction between magnesium hydroxide (Mg(OH)₂) and oleic acid (C₁₈H₃₄O₂). google.com In this process, the hydroxyl groups of the magnesium hydroxide react with the carboxylic acid group of oleic acid to form magnesium oleate and water. The general equation for this reaction is:

Mg(OH)₂ + 2C₁₇H₃₃COOH → Mg(C₁₇H₃₃COO)₂ + 2H₂O google.com

This reaction can be carried out by heating the reactants, often in the presence of a solvent or oil to facilitate mixing and heat transfer. For instance, a mixture of oleic acid and magnesium hydroxide can be heated to high temperatures (e.g., 360-390°C) in a high-boiling hydrocarbon oil. google.com The water produced during the reaction is removed by distillation. google.com The resulting product is a dispersion of magnesium compounds, including this compound, in the oil. google.com The process can also involve the use of alcohols like isopropyl and isodecyl alcohol, along with water, heated to a lower temperature (e.g., 140°F or ~60°C) before the magnesium hydroxide is added. google.com The reaction is driven to completion by the removal of water. google.com

Reaction of Magnesium Oxide with Oleic Acid

Another direct synthesis route utilizes magnesium oxide (MgO) as the magnesium source. google.com Magnesium oxide, particularly highly active or light forms, reacts with oleic acid at elevated temperatures to yield this compound and water. google.comresearchgate.netresearchgate.netatamanchemicals.com This method is frequently employed in the synthesis of both neutral and overbased magnesium oleates. researchgate.netresearchgate.netresearchgate.netuobaghdad.edu.iq

The reaction is represented by the following equation:

MgO + 2C₁₇H₃₃COOH → Mg(C₁₇H₃₃COO)₂ + H₂O

The synthesis typically involves heating a stoichiometric mixture of magnesium oxide and oleic acid. google.com The reaction progresses until a transparent solution is formed, after which the product can be purified, for example, by washing with hot ethanol (B145695) and drying under vacuum. google.com This direct fusion process is a common industrial method for producing magnesium soaps. atamanchemicals.com In the context of producing lubricant additives, this reaction is the first step before the overbasing process, where a mixture of oleic acid, diluent oil, and active magnesium oxide is stirred and heated. acs.orgsemanticscholar.org

Ion Exchange Synthesis Methods

Ion exchange, or metathesis, is a versatile method for preparing high-purity metal oleates, including this compound. google.com This technique involves the reaction of a soluble magnesium salt with an alkali metal oleate, typically sodium oleate or potassium oleate, in a suitable solvent system. google.comaocs.org

The general reaction is as follows:

MgCl₂ (aq) + 2Na(C₁₇H₃₃COO) (aq) → Mg(C₁₇H₃₃COO)₂ (s) + 2NaCl (aq)

In a typical procedure, an aqueous solution of a magnesium salt, like magnesium sulfate (B86663), is mixed with a warm aqueous solution of potassium oleate or sodium oleate. aocs.orgrsc.org this compound, being insoluble in water, precipitates out of the solution and can be collected. aocs.org

For enhanced purity and separation, the reaction is often conducted in a biphasic system containing both water and an organic solvent (e.g., hexane, toluene). google.comrsc.org The reactants, a magnesium inorganic compound and an alkali metal oleate, are mixed and heated, which accelerates the ion exchange. google.com The resulting this compound dissolves in the organic phase, while the inorganic by-product (e.g., sodium chloride) remains in the aqueous phase. google.com The two phases are then separated, and the organic solvent is evaporated from the oil phase to yield high-purity this compound. google.com This method is advantageous as it can use less expensive reactants and is amenable to industrial-scale production. google.com Variations of this method are also used to intercalate oleate ions into layered double hydroxides (LDHs) containing magnesium. acs.orgnih.govnih.govresearchgate.net

Overbased this compound Synthesis

Overbased magnesium oleates are complex chemical compounds used primarily as detergents and acid neutralizers in lubricating oils. They consist of colloidal particles of a metal carbonate (e.g., magnesium carbonate) stabilized by a layer of surfactant molecules, which in this case is this compound. The final product has a much higher concentration of metallic base than a simple neutral soap, indicated by a high Total Base Number (TBN). researchgate.netresearchgate.net

Optimization of Reaction Conditions and Precursors

The synthesis of overbased this compound with a high TBN requires careful optimization of several reaction parameters and the selection of appropriate precursors.

Precursors:

Magnesium Source: Highly reactive or "active" magnesium oxide is a preferred precursor due to its high surface area and reactivity. researchgate.netresearchgate.netacs.org Light magnesium oxide is also commonly used. researchgate.netscispace.comacs.org The use of magnesium hydroxide is also reported. google.comjustia.com

Acid Source: Oleic acid is the primary surfactant precursor. researchgate.netacs.orgacs.org

Carbonation Agent: Carbon dioxide (CO₂) is bubbled through the reaction mixture to form the magnesium carbonate core. researchgate.netresearchgate.net

Optimized Reaction Conditions: Research has identified several key parameters that influence the TBN and quality of the final product. These include:

Molar Ratio of Reactants: The molar ratio of magnesium oxide to oleic acid is a critical factor. A higher ratio is necessary for achieving a higher TBN. researchgate.netresearchgate.netacs.org

Carbonation Temperature: The temperature during the introduction of CO₂ affects the reaction rate and the structure of the resulting carbonate. A typical temperature range is 60-65 °C. researchgate.netacs.org

Promoters/Catalysts: The amount of promoters like methanol (B129727) and ammonia (B1221849) significantly impacts the TBN. researchgate.netresearchgate.netacs.org

Water Content: The molar ratio of water to magnesium oxide is another parameter that needs to be optimized for high TBN values. researchgate.netacs.org

Gas Flow Rate: The rate at which CO₂ is introduced into the reactor influences the efficiency of the carbonation step. researchgate.netresearchgate.netacs.org

One study achieved a TBN of 402 mg KOH/g under optimized conditions using active-60 magnesium oxide and oleic acid. researchgate.netacs.orgacs.org Another study, using light magnesium oxide, obtained a product with a TBN of 256 mg KOH/g after optimizing similar reaction parameters. researchgate.netscispace.comacs.org

Table 1: Optimized Conditions for Overbased this compound Synthesis
ParameterOptimized Value (Study 1) researchgate.netOptimized Value (Study 2) researchgate.netacs.org
Magnesium SourceActive-60 Magnesium OxideLight Magnesium Oxide
TBN Achieved402 mg KOH/g256 mg KOH/g
Carbonation Temperature60-65 °COptimized (specific value not stated)
Key Optimized RatiosMgO:Oleic Acid, Methanol:MgO, Ammonia:MgO, CO₂:MgOMgO:Oleic Acid, Methanol amount, Ammonia amount, H₂O:MgO, CO₂:MgO

Role of Catalysts and Solvents in Overbasing Processes

Catalysts and solvents play a crucial role in the synthesis of overbased this compound, facilitating the reaction and influencing the properties of the final product.

Catalysts/Promoters:

Ammonia (NH₃): Ammonia solution is widely used as a catalyst or promoter in the overbasing process. researchgate.netresearchgate.netuobaghdad.edu.iqacs.org It aids in the formation of the colloidal magnesium carbonate core. The amount and even the mode of addition of ammonia are optimized to maximize the TBN. researchgate.netacs.org

Methanol (CH₃OH): Methanol is another key promoter. researchgate.netresearchgate.netacs.org It helps to activate the magnesium oxide and facilitates the carbonation reaction. The molar ratio of methanol to magnesium oxide is a critical parameter to control. researchgate.netacs.org

Water: Water is also considered a promoter in the system, and its concentration must be carefully controlled. researchgate.netgoogle.com

Solvents:

Hydrocarbon Solvents: The reaction is typically carried out in a mixture of solvents. A non-volatile diluent oil (like mineral oil) is used as the main medium, which remains in the final product. acs.orggoogle.com Volatile hydrocarbon solvents such as xylene or toluene (B28343) are used to reduce the viscosity of the reaction mixture, ensuring efficient stirring and contact between reactants. researchgate.netresearchgate.netuobaghdad.edu.iqacs.orggoogle.com These volatile solvents are removed by evaporation at the end of the process. acs.org

Alcohols: In addition to its role as a promoter, methanol also acts as a solvent. acs.org Some processes use a mixture of toluene and ethanol as the solvent system. researchgate.netuobaghdad.edu.iq

The combination of these components creates a microemulsion environment where the initial neutralization of oleic acid by magnesium oxide occurs, followed by the carbonation of excess magnesium oxide in the presence of promoters to form the stable, overbased nanoparticles. researchgate.net For example, one synthetic procedure involves dissolving oleic acid and diluent oil in methanol and xylene, adding active magnesium oxide, heating the mixture, adding ammonia, and then introducing gaseous CO₂. acs.org

Table 2: Common Catalysts and Solvents in Overbased this compound Synthesis
Component TypeExamplesPrimary Role
Catalyst/PromoterAmmonia researchgate.netresearchgate.netPromotes formation of carbonate core
Promoter/SolventMethanol researchgate.netresearchgate.netActivates MgO, facilitates carbonation, acts as co-solvent
Volatile SolventXylene, Toluene researchgate.netresearchgate.netReduces viscosity for better mixing
Non-Volatile SolventDiluent Oil / Mineral Oil acs.orggoogle.comReaction medium, base oil for the final additive
Alcohol Co-SolventEthanol researchgate.netuobaghdad.edu.iqUsed in solvent mixtures with hydrocarbons

Mechanism of Formation and Purity Considerations

The formation of this compound is governed by specific reaction conditions that influence its mechanism and the purity of the final product. Key factors in its synthesis include the precise control of reactant ratios and an understanding of the surface phenomena that occur during its precipitation from a solution.

Stoichiometric Ratios and Deviations in Synthesis

The stoichiometry of the reactants is a critical parameter in the synthesis of this compound. The ideal molar ratio depends on the chosen synthetic route, which typically includes direct reaction or ion exchange.

In direct synthesis methods, a magnesium-containing base, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), is reacted with oleic acid. google.comgoogle.com The fundamental reaction follows a clear stoichiometric relationship where two moles of oleic acid react with one mole of a magnesium compound like magnesium hydroxide. google.com Similarly, when using magnesium oxide, the reaction proceeds with a specific stoichiometric ratio of the metal oxide and oleic acid, often requiring heat to facilitate the formation of this compound and water. google.com

Another common approach is the ion exchange method, which utilizes a water-soluble magnesium salt and an oleate salt, such as sodium oleate. google.com In this process, the molar ratio between the inorganic magnesium compound and the alkali metal oleate is carefully controlled, with ratios in the range of 1:(1-4) being reported to facilitate the ion exchange reaction effectively. google.com

Deviations from the theoretical stoichiometry are often employed intentionally to achieve specific product characteristics or to improve reaction efficiency.

Excess of Magnesium Source: In the production of overbased or high-alkali this compound detergents, a significant excess of the magnesium source (e.g., magnesium oxide) relative to oleic acid is used. researchgate.netacs.org This deviation is fundamental to the process, which involves carbonation of the excess magnesium to create a colloidal dispersion of magnesium carbonate within the this compound soap matrix. researchgate.netacs.org

Excess of Oleic Acid: Conversely, in some syntheses of metal oleates, an excess of oleic acid is necessary to ensure the complete conversion of the metal precursor. For instance, in the synthesis of cesium oleate, using a stoichiometric amount of oleic acid can lead to incomplete reaction and poor solubility. researchgate.net Employing a significant excess of oleic acid (e.g., a 1:5 ratio of cesium to oleic acid) results in complete conversion and a more consistent and soluble precursor. researchgate.net This principle highlights that stoichiometric deviations can be crucial for achieving high purity and reproducibility. researchgate.net

The purity of the reactants, particularly the magnesium source, directly impacts the purity of the resulting this compound. meixi-mgo.com The use of low-purity magnesium oxide may introduce impurities like silicon, iron, or aluminum, which can interfere with the reaction and affect the final product's quality. meixi-mgo.com

Table 1: Investigated Molar Ratios in Metal Oleate Synthesis

Synthesis Method Reactants Molar Ratio (Metal Compound : Oleate Source) Outcome/Purpose Source(s)
Ion Exchange Inorganic Metal Compound & Alkali/Alkaline-Earth Metal Oleate 1 : (1-4) Preparation of high-purity metal oleate. google.com
Overbasing Magnesium Oxide & Oleic Acid Optimized excess of MgO Synthesis of high-alkali this compound detergent. researchgate.netacs.org

Adsorption Phenomena during this compound Precipitation

The formation of this compound, particularly in aqueous systems, is not merely a simple precipitation event but is intricately linked with adsorption phenomena. selcuk.edu.trubc.ca This is especially evident in processes like mineral flotation, where the interaction between dissolved species and solid surfaces is paramount. journalssystem.comtandfonline.com

The mechanism often involves a multi-stage process:

Cation Adsorption: Initially, magnesium ions (Mg²⁺) or their hydroxy complexes (like Mg(OH)⁺) present in the solution adsorb onto a substrate or particle surface. selcuk.edu.tr The extent of this initial adsorption is highly dependent on the pH of the system, which dictates the concentration and form of these magnesium species. selcuk.edu.tr

Oleate Adsorption: The adsorbed magnesium species on the surface then act as sites for the subsequent adsorption of oleate anions (C₁₇H₃₃COO⁻) from the solution. selcuk.edu.tr This interaction between the surface-bound magnesium and the oleate is a form of chemisorption, leading to the formation of a surface complex that is very similar in nature to bulk this compound. ubc.ca

Surface Precipitation and Bulk Precipitation: At lower concentrations of oleate, the process is dominated by the formation of an adsorbed monolayer or multilayers on the surface, a phenomenon sometimes termed surface precipitation. As the concentration of oleate increases beyond a certain threshold, bulk precipitation of this compound occurs throughout the solution. journalssystem.com

Studies on mineral surfaces like magnesite and quartz demonstrate this phenomenon clearly. On magnesite, oleate chemisorbs to form a complex akin to this compound, rendering the surface hydrophobic. ubc.ca In systems containing quartz, Mg²⁺ ions first adsorb to the negatively charged quartz surface, which then facilitates the adsorption of sodium oleate. selcuk.edu.trjournalssystem.com This process can eventually lead to the precipitation of this compound if the Mg²⁺ concentration is too high, which can consume the oleate collector. journalssystem.com The electrokinetic behavior and stability of these systems are directly correlated with the precipitation conditions of this compound. tandfonline.com

Structural Characterization and Colloidal Behavior of Magnesium Oleate Systems

Spectroscopic Analysis of Magnesium Oleate (B1233923) Structures

Spectroscopic methods are fundamental in identifying the functional groups and bonding arrangements within magnesium oleate, confirming the salt formation and characterizing the environment of the oleate chains.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the formation of this compound from oleic acid and characterizing the coordination of the carboxylate group to the magnesium ion. The FTIR spectrum of this compound shows distinct differences from that of its parent compound, oleic acid.

The most significant changes are observed in the region of the carboxyl group vibrations. In free oleic acid, a characteristic absorption band for the carbonyl (C=O) stretching vibration is typically observed around 1710 cm⁻¹. researchgate.net Upon formation of the magnesium salt, this band disappears and is replaced by two new prominent bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). researchgate.net

The asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears in the range of 1560-1590 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is found around 1410-1470 cm⁻¹. researchgate.netresearchgate.net The frequency separation (Δν) between these two bands (Δν = νₐₛ - νₛ) provides insight into the coordination mode of the carboxylate group with the metal cation.

Other characteristic bands related to the oleate hydrocarbon chain remain largely unchanged. These include the strong absorption bands around 2923 cm⁻¹ and 2852 cm⁻¹, which are attributed to the asymmetric and symmetric C-H stretching of the methylene (B1212753) (-CH₂) groups in the long alkyl chain, respectively. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
~2923Asymmetric C-H Stretch (CH₂)Corresponds to the methylene groups in the oleate hydrocarbon tail. researchgate.net
~2852Symmetric C-H Stretch (CH₂)Corresponds to the methylene groups in the oleate hydrocarbon tail. researchgate.net
~1560 - 1590Asymmetric COO⁻ StretchIndicates the formation of the carboxylate salt, replacing the C=O band of oleic acid. researchgate.net
~1410 - 1470Symmetric COO⁻ StretchIndicates the formation of the carboxylate salt. researchgate.net
~1464CH₂ DeformationAssociated with the bending vibration of methylene groups. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the this compound structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is dominated by signals from the protons of the long alkyl chain. Key signals include a triplet around 5.3-5.4 ppm corresponding to the two vinyl protons (-CH=CH-) of the oleic acid backbone. hmdb.caredalyc.org Protons on the carbon atom alpha to the carboxylate group (α-CH₂), which appear around 2.3 ppm in free oleic acid, are expected to show a shift upon salt formation due to the change in the electronic environment. researchgate.net The spectrum also features a complex multiplet region between approximately 1.2 and 1.6 ppm for the numerous methylene (-CH₂) protons and a terminal methyl (-CH₃) group signal around 0.8-0.9 ppm. hmdb.ca

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the most significant change upon conversion of oleic acid to this compound occurs at the carboxyl carbon. In oleic acid, this carbon resonates at approximately 180 ppm. In the salt form, this signal is expected to shift due to the ionic character of the carboxylate group. The two olefinic carbons (-CH=CH-) typically appear around 130 ppm. researchgate.net The remaining signals correspond to the carbons of the long aliphatic chain.

²⁵Mg NMR Spectroscopy: Direct observation of the magnesium cation is possible through ²⁵Mg NMR, although it is not commonly reported for specific compounds like this compound. Magnesium-25 is a quadrupolar nucleus with low natural abundance and low sensitivity, which results in broad signal lines. huji.ac.ilnorthwestern.edu The chemical shift and relaxation rate of ²⁵Mg are highly sensitive to its coordination environment and can be used to study binding interactions in solution. huji.ac.il However, in a solid or aggregated state, the signals are often too broad to be easily observed.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for the Oleate Moiety in this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹HVinyl (-CH=CH-)~5.3 - 5.4Characteristic signal for the double bond in the oleate chain. hmdb.ca
¹HAlpha-Methylene (-CH₂COO⁻)~2.2 - 2.4Shift is sensitive to coordination with the Mg²⁺ ion.
¹HAliphatic Chain (-CH₂-)n~1.2 - 1.6Overlapping signals from the bulk of the hydrocarbon chain. hmdb.ca
¹HTerminal Methyl (-CH₃)~0.8 - 0.9Signal for the terminal methyl group. hmdb.ca
¹³CCarboxylate (-COO⁻)~180 - 184Shifted from the carboxylic acid signal (~180 ppm) upon salt formation.
¹³CVinyl (-CH=CH-)~130Signals for the two carbons involved in the double bond. researchgate.net

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) is a primary technique for investigating the crystalline nature and structural ordering of solid materials. It is used to determine whether this compound exists in a crystalline, amorphous, or semi-crystalline state.

Detailed, indexed powder diffraction patterns for pure, crystalline this compound are not widely available in standard databases, suggesting the compound is often prepared in a form that is not highly crystalline. unt.edu However, metal soaps like this compound are known to form lamellar structures. These structures typically give rise to a series of characteristic diffraction peaks at low 2θ angles. These low-angle peaks correspond to the long d-spacing of the repeating bilayer of the oleate molecules, which is dictated by the length of the hydrocarbon chains. The presence of sharp, well-defined peaks would indicate a high degree of crystalline order, while broad humps are indicative of an amorphous or poorly ordered material. acs.orgacs.org

This compound often exhibits characteristics of a poorly crystalline or amorphous solid. drugfuture.com This lack of long-range order can be attributed to the flexible nature of the oleate chains and potential variations in the coordination of the magnesium ions. Research on the adsorption of fatty acids onto magnesium hydroxide (B78521) has shown that, unlike the more ordered layers formed by stearic acid, oleic acid tends to form less structured arrangements. ingentaconnect.com This suggests that the kink introduced by the cis-double bond in the oleate chain disrupts efficient packing, leading to a more disordered, amorphous structure. The physical appearance of this compound as a yellowish mass or paste is also consistent with an amorphous or semi-crystalline nature rather than a well-defined crystalline powder. drugfuture.comchemicalbook.com

Table 3: General XRD Features for Metal Soaps like this compound

FeatureDescriptionImplication for Structure
Low-Angle PeaksDiffraction peaks appearing at low 2θ values (typically <10°).Corresponds to the long d-spacing of the lamellar bilayer structure.
Broad HumpsDiffuse scattering instead of sharp peaks, particularly at higher 2θ angles.Indicates a lack of long-range crystalline order (amorphous character). acs.org
Peak WidthThe width of the diffraction peaks (if present).Broader peaks suggest smaller crystallite size or higher disorder.

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for visualizing the morphology, particle size, and nanostructure of this compound systems.

While specific micrographs of pure this compound are not commonly published, these techniques are widely used to study related magnesium-containing materials and nanoparticles. For instance, SEM can be used to observe the surface topography and particle aggregation of magnesium oxide powders. copernicus.org TEM provides higher resolution imaging, allowing for the characterization of the size and shape of individual nanoparticles, such as MgO nanocrystals, and can reveal details about their crystal structure through selected area electron diffraction (SAED). copernicus.orgornl.gov

In the context of this compound, SEM would be employed to analyze the macroscopic morphology of the solid material, revealing features like particle shape, size distribution, and surface texture. TEM would be essential for studying this compound at the nanoscale, such as when it is used as a coating for nanoparticles or when it self-assembles into colloidal structures like micelles or vesicles in a solvent. These analyses would provide direct visual evidence of the physical form and organization of this compound aggregates.

Colloidal Chemistry and Self-Assembly Investigations

The colloidal chemistry of this compound is primarily characterized by its role as a surfactant and stabilizer in various systems. Its amphiphilic nature, consisting of a polar magnesium carboxylate head group and a nonpolar oleate tail, allows it to form complex structures in both aqueous and non-aqueous environments. These structures range from simple micelles to more organized assemblies like gels and stabilized nanoparticle arrays.

Comparison of Gels and Colloidal Electrolyte Behavior

The behavior of this compound systems can be broadly categorized into two distinct forms: gels and colloidal electrolytes. While both involve the dispersion of this compound in a solvent, their structural organization and resulting physical properties differ significantly.

This compound Gels:

This compound can form organogels in nonpolar organic solvents. rsc.org This gelation process is driven by the self-assembly of this compound molecules into a three-dimensional network that entraps the solvent, leading to a semi-solid, viscoelastic material. scispace.com The formation and strength of these gels are influenced by factors such as the concentration of this compound, the nature of the solvent, and temperature. rsc.orgresearchgate.net

Rheological studies are crucial for characterizing the mechanical properties of these gels. Key parameters include the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. A higher G' value compared to G'' is indicative of a stable gel network. nih.gov

This compound as a Colloidal Electrolyte:

In polar solvents, or at concentrations below the critical gel concentration in nonpolar solvents, this compound can behave as a colloidal electrolyte. In this state, the this compound dissociates to some extent, and the oleate anions can form micelles. These charged micelles and the dissociated magnesium ions contribute to the electrical conductivity of the solution. The ionic conductivity of such systems is dependent on the concentration of charge carriers and their mobility within the medium. researchgate.netresearchgate.net

The following table provides a comparative overview of the key characteristics of this compound gels and colloidal electrolytes:

PropertyThis compound GelsThis compound Colloidal Electrolytes
Physical State Semi-solid, viscoelasticLiquid
Structure 3D network of self-assembled moleculesDispersed micelles and ions
Primary Characterization Technique Rheology (measuring G' and G'')Conductometry (measuring ionic conductivity)
Key Influencing Factors Concentration, solvent polarity, temperatureSolvent polarity, concentration, presence of other electrolytes
Dominant Behavior Elastic and viscousIonic conduction

Self-Organization of this compound-Stabilized Nanoparticles

This compound is widely utilized as a stabilizing agent in the synthesis of various nanoparticles. researchgate.netresearchgate.net The oleate moiety adsorbs onto the nanoparticle surface, providing a protective layer that prevents agglomeration and facilitates their dispersion in nonpolar solvents. researchgate.net This stabilization is crucial for controlling the growth, size, and final properties of the nanoparticles. unl.edu

A key aspect of these stabilized nanoparticle systems is their ability to self-organize into ordered structures, often referred to as superlattices. unl.edu This self-assembly is driven by a delicate balance of interparticle forces, including van der Waals attractions and steric repulsion from the oleate ligands. The final arrangement of the nanoparticles is influenced by factors such as particle size and shape, solvent evaporation rate, and the nature of the stabilizing ligand. rsc.org

Research has demonstrated the formation of two-dimensional arrays of nanoparticles stabilized with oleate species. particletechlabs.com The interparticle distance within these arrays is a critical parameter that can be controlled by the length of the surfactant chain. particletechlabs.com

The following table summarizes findings from a study on the self-organization of oleate-stabilized nanocuboids:

Nanoparticle SystemStabilizerSolventObserved Self-AssemblyInterparticle Distance
BaxSr(1-x)TiO3 NanocuboidsOleic Acid/OleateNonpolar2D Arrays~2.4 nm

Data sourced from research on perovskite nanocuboids. particletechlabs.com

Electrostatically Stabilized Systems

In addition to steric stabilization provided by the long oleate chains, electrostatic interactions can also play a significant role in the stability of this compound-containing colloidal systems. Electrostatic stabilization arises from the presence of surface charges on the dispersed particles or micelles, which leads to repulsive forces that prevent aggregation. ulprospector.com

The surface charge is quantified by the zeta potential, which is the electric potential at the slipping plane of a dispersed particle. wyatt.com A higher absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion and a stable colloidal dispersion. wyatt.comresearchgate.net The zeta potential is influenced by factors such as the pH of the medium and the concentration of ions in the solution. solidfilm.cnresearchgate.net

The table below illustrates the general relationship between zeta potential and colloidal stability:

Zeta Potential Range (mV)Colloidal Stability
0 to ±10Highly Unstable
±10 to ±20Relatively Unstable
±20 to ±30Moderately Stable
> ±30Excellent Stability

This table provides a generalized interpretation of zeta potential values. wyatt.com

Interfacial Science and Emulsion Stabilization by Magnesium Oleate

Role of Magnesium Oleate (B1233923) in Water-in-Oil (W/O) Emulsion Formation

Magnesium oleate, a metallic soap of a polyvalent metal, is recognized for its capacity to function as a water-in-oil (W/O) emulsifying agent. science.gov Unlike monovalent soaps such as sodium oleate, which are hydrophilic and tend to form oil-in-water (O/W) emulsions, this compound is predominantly lipophilic and insoluble in water, making it effective at dispersing water droplets within a continuous oil phase. science.govuomustansiriyah.edu.iq

Early research highlighted the utility of this compound in stabilizing W/O emulsions. uu.nl Notably, it has been used to create stable emulsions containing a high percentage of water, in some cases up to 90%. uu.nl The mechanism is based on the principle that the emulsifying agent should be more soluble in the continuous phase. Being readily soluble in nonpolar solvents like warm benzene (B151609) but insoluble in water, this compound naturally promotes the formation of systems where oil is the external phase. science.gov When a benzene solution of this compound is agitated with water, the water becomes the dispersed, internal phase. uu.nl The resulting water globules stabilized by this compound are often observed to be irregular in shape, a characteristic that has been attributed to the rigidity of the interfacial film formed by the emulsifier. uu.nl

Interfacial and Surface Activity Studies

The stability and formation of emulsions are governed by phenomena occurring at the oil-water interface. The effectiveness of an emulsifier like this compound is directly related to its ability to modify this interface.

A fundamental property of emulsifying agents is their ability to reduce the interfacial tension between two immiscible liquids, such as oil and water. columbia.edu This tension is a measure of the energy required to create an interface between the two phases. By lowering this energy, the emulsifier facilitates the breakup of the dispersed phase into smaller droplets, a key step in emulsion formation. columbia.edu While specific numerical values for the reduction in interfacial tension by this compound are not always reported in standardized tables, the principle remains a cornerstone of its emulsifying action. columbia.edursc.org The reduction in interfacial tension makes it easier to increase the interfacial area, allowing for the creation of fine dispersions of water droplets within the oil. spe.org

Beyond simply reducing interfacial tension, this compound stabilizes W/O emulsions by forming a robust, condensed film at the surface of the dispersed water droplets. uu.nlrsc.org This film acts as a mechanical barrier that prevents the droplets from making direct contact and coalescing into a separate layer. columbia.edu

Research has shown that the stability of emulsions stabilized by oleates of polyvalent metals, including magnesium, is largely due to the formation of a thick film at the interface. uu.nl The irregular shape of water droplets in this compound-stabilized emulsions is considered evidence of the stiffness and rigidity of this interfacial film. uu.nl This film is not merely a simple monolayer of this compound molecules but is composed of the agent and its hydrolysis products, which accumulate at the interface. uu.nl Studies involving the collection and analysis of these interfacial films have confirmed their complex composition. uu.nl The strength and viscosity of this film are critical for long-term stability, often more so than the magnitude of interfacial tension reduction alone. columbia.edu

Mechanisms of Emulsion Stabilization and Coalescence Prevention

The long-term stability of emulsions stabilized by this compound is attributed to specific chemical and physical phenomena at the interface, including hydrolysis and its effect on the electrical properties of the droplets.

A key mechanism for the stabilization of W/O emulsions by this compound involves its partial hydrolysis at the oil-water interface. uu.nl When this compound in the oil phase comes into contact with water, it can hydrolyze. The resulting hydrolysis products, such as magnesium hydroxide (B78521) and other basic salts, are typically insoluble in both the oil (benzene) and water phases. uu.nl

This insolubility causes them to precipitate and accumulate directly at the interface, contributing significantly to the formation of a thick, protective film. uu.nl Experiments have demonstrated that when a benzene solution of this compound is shaken with water, a substantial portion of the this compound is removed from the oil phase, indicating it has reacted and moved to the interface. uu.nl Analysis of the collected interfacial film from such an emulsion reveals a composition consistent with these hydrolysis products. uu.nl These products, having a significant hydrocarbon character, are wetted more easily by the oil phase and thus mechanically stabilize the water droplets within the oil. uu.nl

Table 1: Analysis of Interfacial Film from a this compound Stabilized W/O Emulsion This table presents a comparative analysis of the elemental composition of the interfacial film collected from a water-in-benzene emulsion stabilized by this compound versus the theoretical composition of pure this compound and a potential hydrolysis product.

ComponentFound in Film (%)Calculated for Mg(C₁₈H₃₃O₂)₂ (%)Calculated for Mg(OH)(C₁₈H₃₃O₂) (%)
Mg6.54.147.52
C66.073.866.9
H10.511.310.6
O (by difference)17.010.814.9
Data sourced from Albers, W., & Overbeek, J. T. G. (1959). Stability of Emulsions of Water in Oil I. The Correlation between Electrokinetic Potential and Stability. Journal of Colloid Science. uu.nl

In many colloidal systems, particularly O/W emulsions, a high zeta potential (a measure of the magnitude of the electrostatic repulsive forces between adjacent, charged particles) is correlated with good stability. However, for W/O emulsions stabilized by oil-soluble ionic agents like this compound, this correlation does not hold. uu.nl

Research on water-in-benzene emulsions shows that no direct correlation exists between the stability against flocculation and the electrokinetic potential. uu.nl In fact, a pronounced anti-correlation is often observed between the zeta potential and the stability against coalescence. uu.nl Emulsions stabilized with this compound exhibit a relatively low surface potential. uu.nl This low potential is a direct consequence of the hydrolysis discussed previously. The accumulation of insoluble, largely non-ionizing hydrolysis products at the interface interferes with the formation of a significant electrical double layer in the oil phase. uu.nl Therefore, the stability of these emulsions is not derived from electrostatic repulsion between droplets. Instead, the primary stabilizing factor is the robust, mechanical barrier provided by the interfacial film of hydrolysis products, which physically prevents the water droplets from coalescing. uu.nl

Table 2: Surface Potential of W/O Emulsions Stabilized by Various Metal Oleates This table shows the measured surface potential (ζ-potential) for water-in-benzene emulsions stabilized by 10 mmoles/l of different metal oleates.

StabilizerSurface Potential (mV)
Mg-oleate32
Ca-oleate25
Sr-oleate28
Ba-oleate25
Cu(II)-oleate28
Data sourced from Albers, W., & Overbeek, J. T. G. (1959). Stability of Emulsions of Water in Oil I. The Correlation between Electrokinetic Potential and Stability. Journal of Colloid Science. uu.nl

Formulation Science of this compound Emulsions

The formulation of emulsions utilizing this compound as a surfactant is a specialized area of colloid science, primarily focused on the creation of stable water-in-oil (W/O) systems. This compound's distinct lipophilic character makes it particularly effective at the oil-water interface, favoring the curvature that results in water droplets being dispersed within a continuous oil phase. scispace.commit.edu Research into the formulation science of these emulsions has revealed key parameters that govern their stability, structure, and properties.

Early studies demonstrated that this compound, which is insoluble in water but soluble in solvents like warm benzene, is highly effective for creating W/O emulsions. scispace.com When an aqueous phase is shaken with a benzene solution containing this compound, the water becomes emulsified in the benzene. scispace.com A significant finding in the formulation of these systems is the ability to create high internal phase emulsions (HIPEs). By gradually adding water with constant agitation, the proportion of the dispersed aqueous phase can be increased to 90% or more, resulting in a stiff, jelly-like consistency. uu.nl However, these water-in-benzene emulsions tend to be less stable over time compared to oil-in-water emulsions stabilized by hydrophilic soaps, often decomposing within a few hours. scispace.com

The stability and characteristics of this compound emulsions are closely linked to the properties of the interfacial film it forms. This film is considered to be stiff and uncharged, which contributes to the stability of W/O emulsions by creating a physical barrier against the coalescence of water droplets. uu.nl The good stabilization provided by this compound is attributed to the formation of a thick film, potentially involving partial hydrolyzates, at the interface. uu.nl

In the context of industrial applications, such as fuel additives, this compound has been a subject of formulation studies due to its high oil solubility compared to other magnesium carboxylates like stearate, palmitate, and laurate. nahrainuniv.edu.iq Formulations of water-in-oil emulsions containing magnesium derivatives have been developed for use as corrosion inhibitors in gas turbines. nahrainuniv.edu.iq These emulsions are prepared to deliver a specific magnesium content. For instance, one preparation route involves using magnesium sulfonate as a surfactant and magnesium acetate (B1210297) as the magnesium salt, resulting in an emulsion with a high magnesium content. sciencepub.net Another method uses sodium lauryl sulfate (B86663) as the surfactant with magnesium chloride. nahrainuniv.edu.iq The resulting magnesium content in these specialized emulsions can be precisely controlled, as shown in the table below.

Research Findings on Magnesium Emulsion Formulations

Emulsion Component/ParameterObservation/FindingPrimary Application ContextReference
Primary Emulsifier This compoundGeneral W/O Emulsions scispace.comuu.nl
Oil Phase Example BenzeneLaboratory Studies scispace.com
Achievable Water Phase Up to 90% by volumeHigh Internal Phase Emulsions uu.nl
Resulting Consistency Stiff, jelly-like massHigh Internal Phase Emulsions scispace.com
Magnesium Content (Route a) 8.5%Fuel Additives sciencepub.net
Magnesium Content (Route b) 13.5%Fuel Additives sciencepub.net

Route a: Emulsion prepared using sodium lauryl sulfate as a surfactant and magnesium chloride as the magnesium salt. nahrainuniv.edu.iq Route b: Emulsion prepared using magnesium sulfonate as a surfactant and magnesium acetate as the magnesium salt. nahrainuniv.edu.iqsciencepub.net

The choice of oil phase significantly influences emulsion characteristics. While early research often utilized benzene, later applications in areas like fuel additives involve heavy fuel oil. scispace.comsciencepub.net The high solubility of this compound in various oils is a critical formulation parameter. nahrainuniv.edu.iq Studies comparing different magnesium carboxylates found that the oleate derivative possessed the highest oil solubility, a key advantage for creating stable, oil-based formulations. nahrainuniv.edu.iq

Advanced Applications of Magnesium Oleate in Materials Science and Engineering

Lubricant and Detergent Formulations

Magnesium oleate (B1233923) is a compound of significant interest in the formulation of high-performance lubricants and detergents. Its utility in these applications stems from its properties as an overbased detergent, a dispersant enhancer, and an agent for preventing wear.

Overbased magnesium oleate serves as a critical additive in modern lubricant formulations. google.com These additives are composed of metal salts of organic surfactants which encapsulate a colloidal core of a basic inorganic substance, such as magnesium carbonate. researchgate.netunibo.it The principal roles of these overbased detergents within lubricants are to neutralize acidic compounds generated from fuel combustion and lubricant oxidation, thereby reducing corrosive wear on engine parts. unibo.it They also function as detergents to inhibit the formation of deposits at high temperatures, for instance on pistons. unibo.it

The creation of overbased this compound typically involves reacting oleic acid with a surplus of a magnesium source, like active magnesium oxide, facilitated by promoters and carbon dioxide for carbonation. researchgate.netacs.org This synthesis yields a product with a high total base number (TBN), a measure of its capacity to neutralize acid. researchgate.netacs.org Research has successfully produced overbased this compound with TBN values reaching 402 mg of KOH/g. researchgate.netacs.org The term "overbased" signifies that the quantity of base incorporated exceeds what is necessary to merely neutralize the oleic acid surfactant. semanticscholar.org

A primary benefit of employing magnesium-based detergents is their effectiveness in diminishing wear and corrosion, which helps to prolong the operational life of an engine. google.com They belong to a category of additives that also encompasses calcium and sodium-based sulfonates, phenates, and salicylates. infineuminsight.com The choice of a particular detergent is dictated by the specific application, and frequently, combinations of different detergents are utilized to achieve the best possible performance. researchgate.net

ParameterDescriptionSignificance in Lubricants
Total Base Number (TBN)A measure of the lubricant's reserve alkalinity, expressed in mg of KOH/g. researchgate.netIndicates the ability to neutralize harmful acidic compounds formed during engine operation. unibo.it
OverbasingThe incorporation of a colloidal basic inorganic metal salt (e.g., magnesium carbonate) into the surfactant micelle. researchgate.netProvides a reservoir of basicity for extended acid neutralization and detergency. unibo.it
DetergencyThe ability to clean surfaces and prevent the buildup of deposits at high temperatures. unibo.itMaintains engine cleanliness and prevents piston ring sticking. unibo.it

The efficacy of this compound as a detergent can be markedly improved by its use in combination with dispersants. researchgate.net While detergents excel at maintaining the cleanliness of hot engine components, dispersants are vital for suspending solid contaminants like soot and sludge within the oil, which stops them from aggregating and obstructing oil filters or creating deposits. researchgate.net

Overbased detergents, this compound included, are present in lubricants as colloidal particles. researchgate.netscispace.com These nanoparticles feature a core of amorphous inorganic base, typically magnesium carbonate, which is stabilized by a layer of surfactant molecules like this compound. unibo.it This colloidal arrangement is essential to their functionality.

The main way these detergents prevent wear is through the neutralization of corrosive acids. unibo.it By neutralizing acids formed during combustion, they avert chemical damage to metal surfaces. uobaghdad.edu.iq Moreover, the detergent action itself helps in wear prevention by keeping surfaces clear of abrasive deposits. infineuminsight.com Some research also indicates that the inorganic core of these detergents can create a protective tribofilm on surfaces under friction, especially under specific conditions of load and temperature, which further lessens friction and wear. unibo.it The application of overbased nanodetergents is a dynamic field of study, concentrating on how the dimensions, composition, and structure of these colloidal particles impact their effectiveness as lubricant additives. scispace.com

Nanotechnology and Nanocomposite Materials

The distinct molecular characteristics of this compound establish it as a prized element in nanotechnology, especially for stabilizing nanoparticles and fabricating sophisticated nanocomposite materials.

Although direct research on this compound for stabilizing gold nanoparticles (AuNPs) is limited, the function of its component, oleic acid, is extensively recorded. researchgate.net Oleic acid and its derivatives are commonly employed as capping agents in AuNP synthesis. researchgate.net These agents are vital as they attach to the nanoparticle surfaces, preventing aggregation and controlling their growth, size, and shape. nih.gov

Oleic acid, a fatty acid, has the ability to alter the electronic structure of AuNPs and improve their stability. researchgate.net The long hydrocarbon chain of the oleate molecule creates a steric hindrance that maintains separation between nanoparticles, while the carboxylate group at its head can bond with the gold surface. This stabilization is crucial for the use of AuNPs in diverse areas such as catalysis and biomedicine. rsc.orgnih.gov As this compound is a salt of oleic acid, it is conceivable that it could perform a similar stabilizing role, possibly with varied solubility and interaction properties due to the magnesium ion.

This compound is instrumental in the creation of polymer nanocomposites via its incorporation into Layered Double Hydroxides (LDHs). LDHs are a category of layered materials with positively charged brucite-like layers, where charge-balancing anions and water molecules reside in the interlayer space. sci-hub.se

To make LDHs compatible with non-polar polymers, the hydrophilic anions in the interlayer are typically swapped with organophilic anions like oleate. core.ac.uk Magnesium aluminum oleate is an example of an organo-modified LDH, with oleate anions intercalated between the magnesium-aluminum hydroxide (B78521) layers. core.ac.uk This modification achieves two main goals: it widens the interlayer distance (basal spacing) of the LDH and makes the LDH surface hydrophobic, thus enhancing its dispersion and compatibility within a polymer matrix. sci-hub.secore.ac.uk

The distinct packing of the monounsaturated oleate anions within the LDH gallery results in increased basal spacings, which helps polymer chains to penetrate between the layers, leading to the creation of exfoliated or intercalated nanocomposites. core.ac.uk These polymer/LDH nanocomposites show superior properties over the base polymer, including better thermal stability and flame retardancy. core.ac.ukijacskros.com For example, magnesium-containing LDHs using oleate as the charge-balancing anion have proven to be effective in enhancing the fire-resistant properties of poly(methyl methacrylate) (PMMA) systems. core.ac.uk

ComponentFunctionResulting Property in Nanocomposite
Layered Double Hydroxide (LDH)Inorganic layered host material. sci-hub.seProvides a high-aspect-ratio nanofiller. core.ac.uk
This compound (as oleate anion)Organic modifier for the LDH interlayer. core.ac.ukIncreases interlayer spacing and improves polymer compatibility. sci-hub.secore.ac.uk
Polymer Matrix (e.g., PMMA)The bulk material being reinforced. core.ac.ukEnhanced thermal stability and flame retardancy. core.ac.ukijacskros.com

Surface Modification and Coatings for Biodegradable Implants

Magnesium and its alloys are attractive for use as biodegradable medical implants due to their biocompatibility and mechanical properties that are similar to bone. A significant challenge, however, is their high corrosion rate in the physiological environment. Surface modification is a key strategy to control the degradation rate of these implants.

Oleate-Containing Biocompatible Coatings for Corrosion Protection

To enhance the corrosion resistance of biodegradable magnesium alloys, such as the MA8 (Mg-Mn-Ce system) and AZ31 alloys, oleate-containing biocompatible coatings have been developed. doi.orgsemanticscholar.org A common method involves a two-step process. First, a porous, ceramic-like protective layer is created on the magnesium alloy surface using plasma electrolytic oxidation (PEO). doi.orgsemanticscholar.org This PEO layer then acts as a matrix that can be impregnated with a corrosion inhibitor. doi.orgmdpi.com

Sodium oleate has been identified as an effective corrosion inhibitor for magnesium alloy substrates and is used to impregnate these PEO coatings. doi.orgsemanticscholar.org The impregnation is typically done by immersing the PEO-coated sample in a sodium oleate solution. semanticscholar.orgmdpi.com This treatment leads to the formation of a protective film that significantly increases the corrosion resistance of the magnesium alloy in physiological solutions like 0.9% NaCl and Hanks' solution. doi.orgmdpi.com The presence of the oleate layer slows down the degradation of the implant, which is crucial for allowing sufficient time for tissue healing. doi.org

Hybrid Coating Designs and Self-Healing Properties

To further improve the longevity and performance of protective coatings on magnesium implants, hybrid designs are being explored. These hybrid coatings often combine the porous PEO layer with both a corrosion inhibitor and a bioresorbable polymer. doi.orgrudmet.ru Polycaprolactone (PCL) is a biocompatible and bioresorbable polymer frequently used for this purpose. doi.orgmdpi.com

The design of these hybrid coatings can involve sequential impregnation of the PEO layer, first with the corrosion inhibitor (like sodium oleate) and then with the polymer (PCL). doi.orgrudmet.ru Alternatively, a single-stage process can be used where the PEO layer is impregnated with a solution containing both the inhibitor and the polymer. mdpi.comrudmet.ru The polymer layer helps to reduce the release rate of the inhibitor, providing a more prolonged protective action. rudmet.ru

These hybrid systems can also be designed to have "smart" or "self-healing" properties. mdpi.comnih.gov If the coating is scratched or damaged, the local environment change can trigger the release of the encapsulated corrosion inhibitor (e.g., oleate or others like 8-hydroxyquinoline) to the damaged site, which then forms a protective layer and passivates the exposed metal surface, thus "healing" the coating and preventing further corrosion. mdpi.comnih.gov This self-healing capability is critical for maintaining the integrity of the implant over its intended functional lifespan. mdpi.comacs.org

Corrosion Protection Performance of Hybrid Coatings on Magnesium Alloys
Coating TypeCorrosion InhibitorPolymerKey FindingReference
PEO + Inhibitor + PolymerSodium OleatePolycaprolactone (PCL)Sequential impregnation showed the best corrosion resistance. Oleate-containing layers were stable for 7 days in aggressive media. doi.org
PEO + Inhibitor + Polymer8-hydroxyquinoline (8-HQ)Polycaprolactone (PCL)Demonstrated a self-healing effect and reduced the corrosion rate by 18 times compared to the base PEO layer. mdpi.com
PEO + Inhibitor + PolymerSodium OleatePolycaprolactone (PCL)Showed stable corrosion behavior after 7 days in Hank's solution and demonstrated self-healing properties. mdpi.com

Environmental and Industrial Process Applications

Application in Dry Cleaning for Static and Fire Prevention

In the dry cleaning industry, managing static electricity and fire hazards are significant operational concerns, particularly when using petroleum-based solvents. cdc.govcdc.gov The accumulation of static electricity on synthetic fibers can cause garments to cling and attract lint. streetdirectory.comgbmprodottichimici.it To mitigate this, anti-static agents are often added during the cleaning or finishing process. streetdirectory.compartneresi.com These agents are typically surfactants that can be incorporated into detergents or applied as a final rinse. streetdirectory.comjindunchem-med.com While many different chemical compounds are used as antistatic agents, this compound, as a metallic soap, falls into the broad category of surfactants that could provide such properties. partneresi.comhigjienallc.com The function of these agents is to increase the electrical conductivity of the fabric surface, allowing static charges to dissipate more readily. jindunchem-med.com

Fire prevention is another critical aspect, especially in facilities using flammable petroleum-based solvents. cdc.govintact.ca While the primary fire prevention strategies involve engineering controls like proper ventilation, fire suppression systems, and using solvents with higher flashpoints, the chemical formulations used in the process also play a role. cdc.govcdc.gov Additives that reduce the risk of ignition from static discharge are beneficial. By preventing the buildup of static electricity, antistatic agents indirectly contribute to fire safety by eliminating a potential ignition source. cdc.gov

Selective Separation Processes (e.g., Magnesium from Brine)

Magnesium is an abundant and industrially important metal, with a significant portion being produced from saline water sources like seawater and brine. tandfonline.com A key challenge in this process is the selective separation of magnesium from other ions present in the brine, particularly calcium. tandfonline.comgoogle.com Traditional methods often involve precipitation with lime or dolomite (B100054), which can have disadvantages related to incomplete separation and co-precipitation of impurities. tandfonline.com

A highly selective method has been developed that utilizes oleic acid (in the form of its sodium salt, sodium oleate) to separate magnesium from brine. tandfonline.comtandfonline.com In this process, sodium oleate is added as a collector to the brine at its natural pH (7.5-8.5). tandfonline.com This causes both magnesium and calcium to precipitate and float as their respective oleate salts. tandfonline.comtandfonline.com This initial co-flotation step is advantageous as it avoids issues related to the high salt concentration that can hinder the precipitation of calcium sulfate (B86663). tandfonline.com

The floated mixture of calcium and magnesium oleates is then separated and treated to selectively isolate the magnesium. tandfonline.com This demonstrates a direct and effective application of the principles of this compound precipitation in a large-scale industrial separation process. tandfonline.comtandfonline.com The ability to form this compound allows for its selective removal and subsequent recovery as a pure compound. tandfonline.com

Selective Separation of Magnesium from Brine
Process StepDescriptionKey Compound FormedReference
Co-flotationSodium oleate is added to brine, causing both magnesium and calcium to float as oleates.This compound, Calcium Oleate tandfonline.com
Separation & ReflotationThe mixed oleate float is processed to remove calcium, and the remaining solution is refloated to yield pure this compound.Pure this compound tandfonline.comtandfonline.com

Flotation Reagents in Mineral Processing (e.g., Magnesium Carbonates)

This compound plays a significant role as a collector in the froth flotation of magnesium-bearing minerals, particularly magnesium carbonates like magnesite (MgCO₃). Froth flotation is a widely used method for separating valuable minerals from gangue (unwanted material) based on differences in their surface hydrophobicity. Anionic collectors, such as oleic acid and its salts, are commonly employed for the flotation of salt-type minerals.

In this process, sodium oleate is often used as the reagent, which then interacts with the mineral surface. On the surface of magnesite, the sodium oleate dissociates, and the oleate anions react with the magnesium ions (Mg²⁺) present on the mineral lattice to form this compound in situ. This reaction renders the magnesite surface hydrophobic, allowing it to attach to air bubbles and float to the surface, where it can be collected as a concentrate. The effectiveness of this separation is highly dependent on factors such as pH, collector concentration, and the presence of modifying agents. For instance, the selective flotation of magnesite from other carbonate minerals like dolomite (CaMg(CO₃)₂) can be challenging due to their similar surface properties. However, by carefully controlling the process conditions, a separation can be achieved. Studies have shown that the floatability of magnesite with oleate collectors is influenced by the pH of the pulp. In alkaline conditions, the adsorption of the oleate onto the mineral surface is enhanced.

Research into the anionic flotation of magnesium carbonates has demonstrated that modifiers can be used to improve selectivity. For example, sodium pyrophosphate and sodium hexametaphosphate have been found to act as strong depressants for dolomite in alkaline solutions, with minimal effect on magnesite flotation. This allows for a more efficient separation of the two minerals. The mechanism of depression is attributed to the preferential adsorption of the phosphate (B84403) modifiers onto the calcium sites of the dolomite, rendering its surface hydrophilic.

Biomaterials and Neurosupportive Scaffolds (In Vitro Studies)

The unique properties of this compound have led to its investigation in the field of biomaterials, particularly for applications in tissue engineering and regenerative medicine. Its role in neurosupportive scaffolds is an area of active research, with in vitro studies demonstrating its potential to promote cellular growth and provide a conducive environment for nerve regeneration.

Integration into Electrospun Nanofibers for Cellular Support

Electrospinning is a technique used to produce nanofibers that can mimic the extracellular matrix (ECM) of native tissues, providing a scaffold for cell attachment, proliferation, and differentiation. This compound has been successfully integrated into electrospun nanofibers to create composite materials with enhanced biological activity.

In one study, this compound was blended with poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biodegradable polymer, to create aligned nanofibrous films. The incorporation of this compound was found to influence the material's properties, acting as a non-toxic plasticizer and affecting the crystallinity and mechanical properties of the PHBV nanofibers. This tunability is crucial for designing scaffolds that can match the mechanical properties of native nerve tissue. The resulting nanofibers provided a directional physical cue for cells, a critical factor in guiding axonal growth during peripheral nerve repair.

Promoting Cell Proliferation in Laboratory Models

In vitro studies have shown that this compound-containing biomaterials can enhance the proliferation of various cell types. The release of magnesium ions from these scaffolds is believed to play a key role in this process.

Using PC12 cells, a common model for neuronal cells, research has demonstrated that electrospun PHBV nanofibers containing this compound significantly promoted cell proliferation. In combination with N-acetyl-L-cysteine (NAC), the synergistic effect resulted in a notable increase in PC12 cell proliferation compared to control groups. This suggests that this compound not only provides a suitable physical environment but also actively stimulates cellular growth. The pro-proliferative effect is attributed to the neurotrophic-like effects of this compound.

Cell LineBiomaterialKey Finding
PC12PHBV-Magnesium Oleate NanofibersIncreased cell proliferation by 32.6% (in synergy with NAC) compared to control.
3T3Magnesium-releasing PCL NanofibersSupported cell viability and attachment.

Investigating Mechanisms of Biological Interaction (Non-Human, In Vitro)

The mechanisms through which this compound interacts with cells to promote proliferation and provide neurosupport are multifaceted. In vitro, non-human studies are beginning to elucidate these pathways.

One proposed mechanism is the "neurotrophic-like effect" of this compound, which suggests it may mimic the action of neurotrophic factors that support the survival and growth of neurons. The release of magnesium ions is also a critical factor. Magnesium is known to be essential for numerous cellular processes, including cell proliferation and the function of many enzymes. In the context of nerve regeneration, magnesium ions can promote axon growth and the proliferation of neural stem cells.

Furthermore, the oleate component itself may have biological activity. Oleic acid is a major component of membrane phospholipids (B1166683) and can influence cell membrane properties and signaling pathways. The interaction of the this compound complex with the cell membrane could lead to changes in membrane fluidity and the activation of intracellular signaling cascades that promote cell survival and growth. For example, some studies on oleic acid complexes have shown they can cause perturbations in the plasma membrane and activate ion channels, which are crucial events in cell signaling.

Compound NamePubChem CID
This compound6433282
Oleic Acid445639
Magnesium Carbonate11029
Sodium Oleate23665731
Magnesite11029
Dolomite17781
Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)162047
N-acetyl-L-cysteine12035
Sodium Pyrophosphate24403
Sodium Hexametaphosphate4261599
PC12 CellsN/A (Cell Line)
3T3 CellsN/A (Cell Line)
Polycaprolactone10567

Final Answer:### 5.4

Flotation Reagents in Mineral Processing (e.g., Magnesium Carbonates)

This compound is utilized as a collector in the froth flotation process for the beneficiation of magnesium carbonate minerals, such as magnesite (MgCO₃). Froth flotation separates minerals based on their surface hydrophobicity. In this context, an anionic collector like sodium oleate is often introduced into the mineral pulp. The oleate anions (oleate is the conjugate base of oleic acid) then adsorb onto the mineral surface. seprm.comtandfonline.comtandfonline.com

On the surface of magnesite, the oleate ions interact with the magnesium cations (Mg²⁺), forming a layer of this compound. sci-hub.seufop.br This in-situ formation renders the magnesite particles hydrophobic, allowing them to attach to air bubbles and be carried to the surface of the flotation cell, where they are collected as a concentrate. sci-hub.se The efficiency of this separation process is influenced by several factors, including the pH of the pulp, the concentration of the collector, and the presence of modifying agents. seprm.commdpi.com

The selective flotation of magnesite from other carbonate minerals, such as dolomite (CaMg(CO₃)₂), can be challenging due to their similar surface chemistries. seprm.comtandfonline.com However, selectivity can be achieved by manipulating the process conditions. For instance, studies have shown that certain reagents can act as depressants for dolomite while having a minimal effect on magnesite. Sodium pyrophosphate and sodium hexametaphosphate have been identified as effective depressants for dolomite in alkaline conditions, which is attributed to their preferential adsorption on the calcium sites of the dolomite surface. tandfonline.comtandfonline.com

Biomaterials and Neurosupportive Scaffolds (In Vitro Studies)

This compound is being explored for its potential in the development of advanced biomaterials, particularly for tissue engineering applications. Its use in neurosupportive scaffolds is a subject of ongoing research, with in vitro studies providing insights into its role in supporting cellular functions crucial for nerve regeneration. researchgate.netnih.govfrontiersin.org

Integration into Electrospun Nanofibers for Cellular Support

Electrospinning is a fabrication technique that produces nanofibrous scaffolds capable of mimicking the native extracellular matrix (ECM), thereby providing a suitable substrate for cell adhesion and growth. sigmaaldrich.com this compound has been successfully incorporated into electrospun nanofibers to create biomimetic scaffolds with enhanced properties for cellular support. researchgate.netnih.gov

In a notable study, this compound was blended with poly(3-hyroxybutyric acid-co-3-hydroxyvaleric acid) (PHBV), a biodegradable polymer, to fabricate aligned nanofibrous films. The inclusion of this compound served a dual purpose: it acted as a non-toxic plasticizer and influenced the crystallinity and mechanical properties of the nanofibers. nih.gov This ability to tailor the scaffold's mechanical characteristics is vital for creating structures that can emulate the native nerve environment. The resulting nanofibers provide both physical guidance and chemical cues to cells. researchgate.netmdpi.com

Polymer MatrixAdditiveScaffold TypeKey Outcome of Integration
Poly(3-hyroxybutyric acid-co-3-hydroxyvaleric acid) (PHBV)This compound (MgOl)Electrospun aligned nanofibrous filmsTuned crystallinity and mechanical properties to better match native nerve mechanics. nih.gov

Promoting Cell Proliferation in Laboratory Models

In vitro research has indicated that biomaterials incorporating this compound can stimulate cell proliferation. This effect is largely attributed to the release of magnesium ions (Mg²⁺), which are known to be vital for various cellular processes. frontiersin.orgnih.govnih.gov

Studies utilizing PC12 cells, a cell line commonly used as a model for neuronal cells, have shown that electrospun PHBV nanofibers containing this compound can significantly enhance cell proliferation. researchgate.netnih.gov When combined with N-acetyl-L-cysteine (NAC), a synergistic effect was observed, leading to a 32.6% increase in PC12 cell proliferation compared to the control group. nih.gov This demonstrates that this compound not only contributes to the structural integrity of the scaffold but also actively promotes cellular growth. researchgate.netnih.gov The pro-proliferative activity is thought to be due to the neurotrophic-like effects of the compound. nih.govresearchgate.net

Cell LineBiomaterialObserved Effect on Proliferation
PC12PHBV-Magnesium Oleate-NAC Nanofibers32.6% increase in proliferation compared to control. nih.gov
PC12PHBV-Magnesium Oleate-NAC Nanofibers (as intraluminal filler)Supported PC12 proliferation by 49% compared to the control. mdpi.com

Investigating Mechanisms of Biological Interaction (Non-Human, In Vitro)

The mechanisms by which this compound exerts its neurosupportive and pro-proliferative effects are being investigated through in vitro non-human studies. The interaction is believed to be multifaceted, involving both the magnesium and oleate components of the compound. nih.govfrontiersin.orgfrontiersin.org

One proposed mechanism is a "neurotrophic-like effect," where this compound may mimic the function of natural growth factors that support neuron survival and growth. nih.govresearchgate.net The release of magnesium ions is a key aspect of this biological interaction. Mg²⁺ is an essential ion for numerous enzymatic reactions and plays a significant role in cell proliferation and nucleic acid synthesis. frontiersin.orgnih.gov Studies have shown that magnesium can promote the proliferation of neural stem cells and axon growth. frontiersin.org

The oleate moiety also contributes to the biological activity. Oleic acid is a fundamental component of cell membrane phospholipids and can influence membrane fluidity and signaling. frontiersin.orglipidmaps.org It is hypothesized that the interaction of the this compound complex with the cell membrane could lead to perturbations and the activation of ion channels, which are critical for intracellular signaling pathways that govern cell survival and proliferation. plos.org

Environmental Fate and Green Chemistry Considerations

Biodegradability Studies of Magnesium Oleate (B1233923) and Related Compounds

Oleic acid itself is readily biodegradable. rsc.org Studies predict that it will be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals and ozone, with estimated half-lives of only a few hours. nih.gov In soil and water, biodegradation is considered a primary and rapid fate process. nih.gov For instance, research has shown oleic acid to have biodegradation half-lives of as short as 0.2 to 0.66 days in certain screening tests. nih.gov Anaerobic biodegradation studies have also demonstrated that oleate can be effectively methanized, with maximum percentages reaching between 85% and 98% in acclimated sludge. nih.govuminho.pt

Research into the biodegradability of metal oleates shows that the type of metal cation can influence the rate of degradation. A study comparing several metal oleates found that magnesium oleate was degraded by the bacterium Pseudomonas aeruginosa at a rate comparable to that of sodium oleate, which served as a reference compound. tdl.org In the same study, other metal oleates like copper oleate and aluminum oleate showed some initial inhibition of microbial growth but were ultimately utilized by the microorganisms. tdl.org The development of biodegradable lubricants and detergents has spurred the production of environmentally friendly products, including those based on this compound. researchgate.netresearchgate.net Surfactants based on oleic acid have been found to be readily biodegradable, with the double bond in the oleyl tail enhancing their susceptibility to biodegradation compared to saturated fatty acid tails. rsc.org

CompoundBiodegradation Finding
Oleic Acid Expected to be an important and rapid fate process in soil and water. nih.gov
This compound Degraded at a rate similar to sodium oleate by Pseudomonas aeruginosa. tdl.org
Oleic Acid-based Surfactants Found to be readily biodegradable. rsc.org
Anaerobic Oleate Degradation High potential for methanization (85-98%) in acclimated systems. nih.govuminho.pt

Green Synthesis Routes and Environmentally Friendly Manufacturing

In line with the principles of green chemistry, significant research has focused on developing environmentally friendly manufacturing processes for this compound, particularly for its application as a detergent in lubricants. researchgate.netresearchgate.netncats.io These methods prioritize the use of renewable resources and optimized reaction conditions to minimize environmental impact. researchgate.net

A prominent green synthesis route involves the use of oleic acid, which is derived from vegetable oils—a renewable feedstock—and active magnesium oxide (MgO). researchgate.netacs.orgacs.org Researchers have detailed methods for synthesizing high-alkali and overbased this compound detergents, which are described as biodegradable and environmentally friendly. researchgate.netacs.org The optimization of various reaction parameters is a key aspect of this green approach, including:

The molar ratio of magnesium oxide to oleic acid. researchgate.netacs.org

The choice of solvents and catalysts, such as methanol (B129727) and ammonia (B1221849). researchgate.netacs.org

The conditions for carbonation, including temperature and CO2 flow rate. researchgate.netacs.org

By fine-tuning these conditions, a high-alkali this compound detergent with a total base number (TBN) of 256 mg KOH/g can be produced. researchgate.netacs.org Further optimization for overbased this compound has yielded products with a TBN as high as 402 mg of KOH/g. researchgate.netacs.org

Another approach classified as a green process is the ion exchange method. google.com This technique can be used to prepare high-purity metal oleates by reacting an alkali or alkaline earth metal oleate with a metal inorganic compound in a biphasic solvent system containing water and an oil phase. google.com The desired metal oleate dissolves in the organic phase while the inorganic by-products remain in the aqueous phase, allowing for efficient separation. google.com This method is noted for its low cost, simple equipment requirements, and for being an environmentally sound process. google.com

Synthesis ApproachKey FeaturesReference
Direct Synthesis Uses renewable oleic acid and active magnesium oxide; reaction conditions are optimized for efficiency and to produce a biodegradable product. researchgate.netresearchgate.netacs.orgacs.org
Ion Exchange Method Employs a biphasic water-oil system for easy separation of high-purity product from by-products; considered an economical and green process. google.com

Role in Metal Ion Recovery and Sustainable Processes

This compound plays a role in several industrial processes that contribute to sustainability, particularly in the fields of mineral processing and metal ion recovery.

In mineral flotation, a process used to separate valuable minerals from gangue, the formation of metal oleates on mineral surfaces is a key mechanism. Sodium oleate is a common collector, and its interaction with metal ions like Mg(II) and Ca(II) can activate or depress the flotation of certain minerals. researchgate.net For example, the formation of this compound on mineral surfaces can increase their hydrophobicity, allowing them to be separated via flotation. researchgate.netbibliotekanauki.pl This selective separation is crucial for the efficient extraction of valuable resources, such as the separation of magnesite from dolomite (B100054) or the recovery of spodumene. researchgate.netdbc.wroc.pl The presence of dissolved magnesium ions can lead to the precipitation of this compound, influencing the floatability of minerals like monazite. bibliotekanauki.pl

The synthesis of metal oleates via ion exchange is also explicitly described as a green process for metal ion recovery. google.com This method allows for the preparation of high-purity metal oleates from solutions containing inorganic metal compounds, providing a pathway to recover and repurpose metal ions that might otherwise be treated as waste. google.com

Furthermore, metal oleates, including this compound, are used as additives in lubricants. tribology.rs Their presence can reduce friction in mechanical systems, which contributes to energy efficiency and reduces wear, thereby extending the life of machinery. tribology.rs The development of multifunctional detergents based on this compound that are also biodegradable represents a move towards more sustainable lubricant formulations. researchgate.netcalpaclab.com

Conclusion

Summary of Key Research Contributions

Research on magnesium oleate (B1233923) has established it as a versatile and functional material with significant contributions across multiple fields. In lubrication technology, the development of overbased magnesium oleate detergents represents a key advancement in maintaining engine cleanliness and longevity. nih.govnih.gov Its role as a friction modifier also contributes to improved energy efficiency. fishersci.at In polymer science, its application as a heat stabilizer for PVC is crucial for the processability and durability of this widely used plastic. americanelements.com The catalytic potential of magnesium-based systems, including those involving oleates, is being harnessed for green chemistry applications like biodiesel production. atamankimya.comnih.gov Furthermore, emerging research in biomaterials highlights the promise of this compound in creating advanced materials for tissue engineering and medical implants, leveraging its biocompatibility and ability to modify polymer properties. fishersci.co.uk

Identification of Knowledge Gaps and Challenges

Despite the progress, several knowledge gaps and challenges remain. There is a need for a more fundamental understanding of the relationship between the synthesis conditions of this compound and its final properties, such as particle size distribution and morphology, which in turn affect its performance in various applications. While its role as a lubricant additive is well-established, the precise mechanisms of friction reduction and its interaction with other additives at the molecular level are not fully elucidated.

In the context of biomedical applications, the long-term biocompatibility and degradation profile of this compound-containing materials in vivo require more extensive investigation. fishersci.co.uk The controlled release of magnesium ions from such materials and their effect on cellular processes are areas that warrant further study. fishersci.co.uk Additionally, the scalability and cost-effectiveness of producing highly pure and well-defined this compound for pharmaceutical and biomedical applications pose a challenge.

Prospective Research Avenues for this compound

Future research on this compound is likely to focus on several promising avenues. The development of novel, more sustainable synthesis methods using bio-based raw materials and greener solvents is a key area of interest. There is also significant potential in the design and fabrication of nanostructured this compound with precisely controlled properties for advanced applications.

In the field of materials science, the exploration of this compound as a functional additive in a wider range of polymers and composites could lead to the development of new materials with enhanced thermal, mechanical, and barrier properties. In catalysis, the design of more efficient and recyclable this compound-based catalytic systems for various organic transformations is a promising direction.

The most exciting prospects for this compound may lie in the biomedical field. Further research into its use in drug delivery systems, scaffolds for tissue engineering, and as a component of biocompatible coatings for medical devices could lead to significant advancements in healthcare. nih.govfishersci.co.uk Investigating the synergistic effects of this compound with other bioactive molecules could also open up new therapeutic possibilities.

Q & A

Q. What experimental methods are recommended for synthesizing magnesium oleate with high purity, and how can its structural integrity be validated?

this compound is typically synthesized via a saponification reaction between magnesium oxide/hydroxide and oleic acid under controlled conditions. A two-step process involving neutralization followed by carbonation (for overbased detergents) is described in industrial synthesis protocols . Post-synthesis, validate purity using:

  • Elemental analysis (C, H, Mg) to confirm stoichiometry (e.g., deviations in Mg content suggest incomplete reactions) .
  • FT-IR spectroscopy to identify carboxylate stretching bands (~1540 cm⁻¹) and confirm oleate coordination .
  • Thermogravimetric analysis (TGA) to assess thermal stability and residual mass (e.g., ~14.8 wt% residue in TGA aligns with theoretical MgO content) .

Q. How can researchers determine the empirical formula of this compound experimentally?

A gravimetric approach involves:

  • Reacting magnesium ribbon with a controlled oxygen source (e.g., combustion in a crucible) to form magnesium oxide .
  • Measuring mass changes to calculate Mg:O ratios, accounting for systematic errors (e.g., incomplete oxidation or moisture absorption) . For this compound, combine this with ICP-OES to quantify Mg and CHNS analysis for carbon/hydrogen, ensuring alignment with the theoretical formula Mg(C18H33O2)2\text{Mg(C}_{18}\text{H}_{33}\text{O}_2)_2 .

Q. What analytical techniques are critical for characterizing this compound’s colloidal or surfactant properties?

  • Dynamic light scattering (DLS) to measure particle size distribution in colloidal suspensions.
  • Zeta potential analysis to evaluate surface charge stability, particularly in detergent applications .
  • SEM/TEM imaging to observe nanostructural morphology (e.g., lamellar vs. spherical aggregates) .

Advanced Research Questions

Q. How does this compound’s coordination mode influence its thermal decomposition pathway?

Studies on analogous metal oleates (e.g., ferric oleate) reveal that bidentate or bridging carboxylate coordination impacts decomposition kinetics. For this compound:

  • TGA/DTG curves show mass loss stages: (1) dehydration (<200°C), (2) oleate chain decomposition (200–400°C), and (3) MgO residue formation (>500°C) .
  • In-situ FT-IR during heating can track carboxylate bond cleavage and intermediate phases .

Q. What methodologies resolve contradictions in reported adsorption isotherms for this compound in mineral flotation?

Conflicting data may arise from pH-dependent adsorption or competing ions (e.g., Ca²⁺). A systematic approach includes:

  • Electrokinetic measurements (zeta potential vs. pH) to identify optimal adsorption conditions .
  • Langmuir/Temkin isotherm modeling to distinguish chemisorption vs. physisorption mechanisms .
  • Competitive adsorption studies using mixed-ion solutions to simulate industrial ore processing .

Q. How can this compound’s role as a biodegradable detergent additive be optimized for high-alkali applications?

Industrial protocols highlight:

  • Carbonation efficiency : Overbased detergents require CO₂ injection during synthesis to achieve MgO:oleate ratios >5:1 .
  • Dispersant compatibility : Blend this compound with polyol esters to enhance alkalinity (e.g., Total Base Number >300 mg KOH/g) without precipitation .
  • Accelerated biodegradability tests (e.g., OECD 301F) to validate environmental safety .

Q. What strategies mitigate structural heterogeneity in this compound-based nanocoatings?

  • Ultrasonic treatment of precursor solutions to homogenize particle size .
  • Photobase-triggered epitaxial growth for controlled 3D nanostructuring, monitored via in-situ SEM .
  • XRD/Raman spectroscopy to detect polymorphic impurities (e.g., MgCO₃ vs. MgO phases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.